IHCH-3064

Cancer Immunotherapy Dual Inhibitor Colorectal Cancer

IHCH-3064 is a unique dual A2AR/HDAC inhibitor that simultaneously targets adenosine-mediated immunosuppression and tumor epigenetic dysregulation. Unlike single-agent alternatives, its dual-action mechanism is essential for converting 'cold' tumors to 'hot' in immunotherapy research. High-purity ≥98% material available for in vivo studies.

Molecular Formula C25H21N9O2
Molecular Weight 479.5 g/mol
Cat. No. B12413214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHCH-3064
Molecular FormulaC25H21N9O2
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6
InChIInChI=1S/C25H21N9O2/c26-18-4-1-2-5-19(18)29-24(35)16-9-7-15(8-10-16)11-12-33-22-17(14-28-33)23-30-21(20-6-3-13-36-20)32-34(23)25(27)31-22/h1-10,13-14H,11-12,26H2,(H2,27,31)(H,29,35)
InChIKeyDZRIVOQHNGLBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IHCH-3064 for Scientific Procurement: A Dual-Acting A2A Receptor/HDAC1 Inhibitor for Tumor Immunotherapy Research


IHCH-3064 (Compound 24e) is a dual-acting small molecule designed as a tumor immunotherapeutic agent that simultaneously targets the adenosine A2A receptor (A2AR) and histone deacetylase 1 (HDAC1) [1]. It was developed using a structure-based approach to combine A2AR antagonism, which can reverse adenosine-mediated immunosuppression in the tumor microenvironment, with HDAC inhibition, a known anti-cancer mechanism [1]. The compound exhibits potent binding to A2AR (Ki = 2.2 nM) and selective inhibition of HDAC1 (IC50 = 80.2 nM) [1].

IHCH-3064: Why Single-Target A2A Antagonists or HDAC Inhibitors Cannot Replicate Its In Vivo Efficacy


Generic substitution of IHCH-3064 with a standalone A2A antagonist or an HDAC inhibitor is scientifically unsound for tumor immunotherapy research. Single-agent A2A antagonists like SCH58261 have demonstrated limited efficacy as monotherapy in certain tumor models [1], while standard HDAC inhibitors like Vorinostat operate through a distinct, non-overlapping mechanism [2]. The unique dual-action profile of IHCH-3064 is specifically engineered to overcome the limitations of single-target approaches by simultaneously addressing both the adenosine-mediated immune suppression and the epigenetic dysregulation within tumors, a synergy that is critical for the compound's observed in vivo activity [3].

IHCH-3064: Quantitative Evidence of Differentiation from Closest Analog A2AAR/HDAC-IN-2 and Single-Target Agents


Superior Antiproliferative Activity in MC38 and CT26 Colorectal Cancer Cells Compared to A2AAR/HDAC-IN-2

IHCH-3064 demonstrates over 2-fold greater antiproliferative potency than the comparator dual A2AR/HDAC inhibitor A2AAR/HDAC-IN-2 in murine colorectal cancer cell lines. In MC38 cells, the GI50 for IHCH-3064 is 6.2 µM compared to 12.61 µM for A2AAR/HDAC-IN-2, representing a 2.03-fold difference. In CT26 cells, the GI50 is 6.1 µM versus 12.16 µM, a 1.99-fold improvement [1].

Cancer Immunotherapy Dual Inhibitor Colorectal Cancer Antiproliferative Activity

4.7-Fold Higher A2AR Binding Affinity Compared to Dual Inhibitor A2AAR/HDAC-IN-2

IHCH-3064 exhibits a Ki of 2.2 nM for the A2A adenosine receptor, which is 4.7-fold more potent than the comparator dual inhibitor A2AAR/HDAC-IN-2, which has a Ki of 10.3 nM [1].

A2A Adenosine Receptor Binding Affinity Dual Inhibitor Tumor Microenvironment

Balanced Dual-Action Profile: 36-Fold Selectivity for A2AR Binding over HDAC1 Inhibition

IHCH-3064 demonstrates a 36-fold difference in potency between its two primary targets (A2AR Ki = 2.2 nM; HDAC1 IC50 = 80.2 nM), indicating a balanced dual-action profile [1]. This is in contrast to single-target agents like the selective A2A antagonist ZM241385 (Ki = 1.4 nM for A2AR) or the HDAC inhibitor Vorinostat (IC50 = 130 nM for HDAC1), which lack the complementary activity on the alternate pathway .

Target Selectivity Dual Pharmacophore Epigenetics Immuno-Oncology

95.3% Tumor Growth Inhibition in MC38 Syngeneic Mouse Model: In Vivo Validation of Dual-Target Strategy

Intraperitoneal administration of IHCH-3064 at a dose of 60 mg/kg twice daily resulted in a 95.3% tumor growth inhibition (TGI) rate in the MC38 syngeneic mouse colorectal cancer model [1]. This robust in vivo efficacy validates the therapeutic potential of the dual-target strategy and distinguishes IHCH-3064 from single-agent A2A antagonists, which have shown limited efficacy as monotherapy in similar models [2].

In Vivo Efficacy Syngeneic Tumor Model Colorectal Cancer Tumor Growth Inhibition

IHCH-3064: Recommended Scientific and Preclinical Research Applications


Immuno-Oncology Research: Investigating A2AR/HDAC1 Synergy in Cold Tumor Models

Given its dual mechanism and high in vivo efficacy (95.3% TGI in MC38 model) [1], IHCH-3064 is ideally suited for research aimed at converting immunologically 'cold' tumors, characterized by low T-cell infiltration, into 'hot' tumors. Its ability to simultaneously block the immunosuppressive adenosine pathway (via A2AR antagonism) and modulate tumor cell epigenetics (via HDAC1 inhibition) [1] makes it a unique tool for studying the synergistic effects of these pathways in modulating the tumor immune microenvironment.

Combination Therapy Studies with Immune Checkpoint Inhibitors

Given that single-agent A2A antagonists like SCH58261 have shown synergy with anti-PD1 therapy [2], the dual-target activity of IHCH-3064 [1] positions it as a compelling candidate for combination studies. Researchers can investigate whether the addition of HDAC inhibition further enhances the anti-tumor immune response compared to A2A blockade alone, potentially addressing resistance mechanisms to checkpoint inhibitors.

Comparative Pharmacology: Benchmarking Dual vs. Single-Target Strategies in Colorectal Cancer

IHCH-3064's distinct profile compared to A2AAR/HDAC-IN-2 (2-fold more potent in vitro) [1] and single-target agents like ZM241385 or Vorinostat makes it an essential reference compound for studies seeking to dissect the contribution of each target to overall anti-cancer activity. Researchers can use IHCH-3064 to establish a benchmark for dual A2AR/HDAC inhibition in colorectal cancer models like CT26 and MC38.

Mechanistic Studies of Epigenetic Modulation in Immune Evasion

With its defined IC50 of 80.2 nM for HDAC1 [1], IHCH-3064 is a valuable tool for investigating how histone deacetylase inhibition influences the expression of immune-related genes within tumor cells. This can be studied in conjunction with the A2AR antagonism function to map how epigenetic changes alter the tumor's susceptibility to immune-mediated killing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for IHCH-3064

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.